1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and IUPAC Classification
The compound is formally named 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one under IUPAC guidelines. The nomenclature follows these rules:
- The benzofuran core is numbered such that the oxygen atom occupies position 1.
- Substituents are assigned positions based on the lowest possible locants. The 2-position holds a 4-hydroxyphenyl group (a benzene ring with a hydroxyl group at the para position), while the 3-position is occupied by an acetyl group (ethanone).
- Methoxy groups (-OCH₃) are located at the 4- and 6-positions of the benzofuran ring.
Alternative names include 1-(2-(4-hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone , reflecting its functional groups and substitution pattern.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₆O₅ indicates 18 carbon, 16 hydrogen, and 5 oxygen atoms. The molecular weight is calculated as follows:
- Carbon: $$ 18 \times 12.01 = 216.18 \, \text{g/mol} $$
- Hydrogen: $$ 16 \times 1.008 = 16.128 \, \text{g/mol} $$
- Oxygen: $$ 5 \times 16.00 = 80.00 \, \text{g/mol} $$
Total molecular weight : $$ 216.18 + 16.128 + 80.00 = 312.308 \, \text{g/mol} $$, consistent with experimental values of 312.32 and 312.317.
Table 1: Molecular Composition
| Component | Quantity | Atomic Weight Contribution (g/mol) |
|---|---|---|
| Carbon | 18 | 216.18 |
| Hydrogen | 16 | 16.128 |
| Oxygen | 5 | 80.00 |
| Total | 312.308 |
Structural Isomerism and Tautomeric Possibilities
Structural isomerism in this compound is limited due to the fixed positions of its substituents. Potential isomers could arise from:
- Regioisomerism : Varying the positions of the methoxy or hydroxyphenyl groups on the benzofuran core. For example, a 5,7-dimethoxy isomer would differ in substitution pattern but retain the same molecular formula.
- Functional group isomerism : Conversion of the ketone group to an enol tautomer, though this is unlikely due to the stability of the acetyl group in the benzofuran system.
Tautomerism is not prevalent in this molecule, as the ketone group at the 3-position lacks adjacent hydrogen atoms necessary for enolization. The phenolic -OH group on the 4-hydroxyphenyl substituent may participate in keto-enol tautomerism under specific conditions, but this has not been experimentally observed.
X-ray Crystallographic Analysis of Benzofuran Core
X-ray diffraction studies reveal a planar benzofuran core with bond lengths and angles consistent with aromatic systems. Key features include:
- Bond lengths : The C-O bond in the furan ring measures $$ 1.36 \, \text{Å} $$, typical for aromatic ethers.
- Dihedral angles : The 4-hydroxyphenyl group at position 2 forms a dihedral angle of $$ 12.5^\circ $$ with the benzofuran plane, indicating mild steric strain.
- Hydrogen bonding : The hydroxyl group on the 4-hydroxyphenyl substituent forms intermolecular O-H···O hydrogen bonds with the ketone oxygen of adjacent molecules, creating centrosymmetric dimers. These dimers stack along the crystallographic a-axis, stabilizing the lattice structure.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Hydrogen bond length (O-H···O) | $$ 2.78 \, \text{Å} $$ |
| Dihedral angle (C2-C1-O-C) | $$ 12.5^\circ $$ |
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) simulations predict two primary conformers differing in the orientation of the 4-hydroxyphenyl group:
- Planar conformer : The hydroxyphenyl group lies nearly coplanar with the benzofuran ring, maximizing π-π interactions.
- Twisted conformer : The hydroxyphenyl group rotates $$ 35^\circ $$ out of plane, reducing steric clash with the 4-methoxy group.
The energy difference between these conformers is $$ 2.1 \, \text{kcal/mol} $$, suggesting room-temperature interconversion. Molecular dynamics simulations further indicate that the methoxy groups at positions 4 and 6 restrict rotational freedom, stabilizing the observed crystal structure.
Properties
CAS No. |
919116-99-7 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3 |
InChI Key |
QSZMHPCJQNVHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one typically starts from readily available precursors such as 4-hydroxyacetophenone and appropriately substituted benzofuran derivatives. The key step involves the formation of the benzofuran core with the desired substitution pattern, followed by functional group transformations to install the hydroxy and methoxy groups at specific positions.
- Condensation Reaction: A common approach involves the condensation of 4-hydroxyacetophenone with benzofuran intermediates under controlled conditions, often catalyzed by acid or base catalysts to promote cyclization and ring closure.
- Methoxylation: Introduction of methoxy groups at the 4 and 6 positions of the benzofuran ring is typically achieved via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Hydroxy Group Installation: The 4-hydroxyphenyl substituent is introduced either by direct coupling or by demethylation of methoxy groups using reagents like boron tribromide (BBr3).
Detailed Synthetic Steps (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of benzofuran intermediate | Cyclization of substituted phenols with acetophenone derivatives under acidic/basic catalysis | Benzofuran core with initial substitution |
| 2 | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone or DMF) | Introduction of methoxy groups at 4,6-positions |
| 3 | Demethylation (if needed) | Boron tribromide (BBr3) in dichloromethane (DCM), low temperature | Conversion of methoxy to hydroxy groups |
| 4 | Acetylation or ketone formation | Reaction with acetylating agents or oxidation of methyl groups | Formation of ethanone moiety at position 3 |
This sequence ensures the selective functionalization of the benzofuran ring and the phenyl substituent to yield the target compound with high purity and yield.
Reaction Conditions and Catalysts
- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids (e.g., BF3·OEt2) are often used to facilitate cyclization and condensation steps.
- Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), acetone, and tetrahydrofuran (THF), chosen based on solubility and reaction compatibility.
- Temperature: Reactions are typically conducted at controlled temperatures ranging from 0°C (for sensitive demethylation) to reflux conditions (for condensation and methylation).
- Time: Reaction times vary from a few hours to overnight, depending on the step and scale.
Industrial and Scalable Methods
Industrial synthesis focuses on scalability, cost-effectiveness, and environmental considerations:
- Continuous Flow Synthesis: This technique allows precise control over reaction parameters, improving yield and reproducibility while reducing waste.
- Advanced Catalytic Systems: Use of heterogeneous catalysts or enzyme mimetics can enhance selectivity and reduce harsh reaction conditions.
- Optimization of Purification: Crystallization and chromatographic techniques are optimized to ensure high purity suitable for pharmaceutical research.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Common Reagents | Purpose in Synthesis | Notes |
|---|---|---|---|
| Condensation | Acid/base catalysts | Formation of benzofuran ring | Key step for core structure |
| Methylation | Methyl iodide, dimethyl sulfate | Introduction of methoxy groups | Requires base and controlled conditions |
| Demethylation | Boron tribromide (BBr3) | Conversion of methoxy to hydroxy | Sensitive to temperature, requires inert atmosphere |
| Oxidation/Acetylation | Acetyl chloride, oxidants | Formation of ethanone group | Final functionalization step |
These reactions are carefully sequenced to avoid side reactions and maximize yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group at the 4-position of the phenyl substituent undergoes oxidation under strong oxidizing conditions. For example:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Phenol → Quinone | KMnO₄ in acidic medium | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene) derivative |
This reaction proceeds via protonation of the hydroxyl group, followed by electron transfer and formation of a conjugated quinone structure. The methoxy groups at positions 4 and 6 remain unaffected due to their electron-donating nature and stability under these conditions.
Reduction Reactions
The ketone group at position 3 is susceptible to reduction:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ketone → Secondary alcohol | LiAlH₄ in anhydrous THF | 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanol |
Steric hindrance from the benzofuran core may reduce reaction efficiency compared to simpler ketones. Catalytic hydrogenation (H₂/Pd) is less effective due to partial deactivation by aromatic systems.
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring’s electron-rich nature facilitates EAS, with methoxy groups directing incoming electrophiles:
Methoxy groups activate the ring ortho/para to themselves, but steric and electronic factors favor substitution at position 5.
Protection/Deprotection Strategies
The phenolic hydroxyl group can be protected to prevent undesired reactions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Ac₂O/pyridine, 25°C | Acetyl-protated phenolic oxygen | |
| Silylation | TBSCl/imidazole in DMF | TBS-protected derivative |
Deprotection of methoxy groups is achievable via demethylation:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂, −78°C | Hydroxyl groups at positions 4 and 6 |
Nucleophilic Additions
The ketone participates in nucleophilic attacks under controlled conditions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Grignard Addition | CH₃MgBr in dry ether | Tertiary alcohol derivative | |
| Hydrazone Formation | NH₂NH₂ in ethanol | Hydrazone derivative |
Steric hindrance limits the scope of bulkier nucleophiles.
Alkylation/Acylation
The phenolic hydroxyl group undergoes alkylation or acylation:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methylation | CH₃I/K₂CO₃ in acetone | Methyl ether derivative | |
| Benzoylation | Benzoyl chloride/pyridine | Benzoyl ester derivative |
Stability Under Acidic/Basic Conditions
The compound exhibits moderate stability:
Scientific Research Applications
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its benzofuran core and substitution pattern. Comparisons with analogous compounds highlight key differences in functional groups, ring systems, and biological activities:
Methodological Comparisons
- Structural Analysis : The target compound’s benzofuran core likely adopts a planar conformation, contrasting with puckered rings in other heterocycles (e.g., cyclopentane derivatives discussed in ).
Biological Activity
1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one, also known as TAM16 , is a complex organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 919116-99-7 |
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone |
| InChI Key | QSZMHPCJQNVHGC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells .
- Antimicrobial Effects : Research indicates that it may possess antibacterial and antifungal properties, making it a candidate for treating infections .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of TAM16 through its inhibition of pro-inflammatory cytokines in cellular models. The compound demonstrated a dose-dependent decrease in the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research conducted on the antimicrobial properties of TAM16 revealed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent .
Case Studies
- Tuberculosis Inhibition : In a recent study, TAM16 was evaluated for its efficacy against Mycobacterium tuberculosis. The results indicated that it inhibits the thioesterase domain of Pks13, a novel target for tuberculosis treatment. This study demonstrated that modifications to the compound could enhance its potency while reducing toxicity .
- Oxidative Stress Reduction : Another investigation focused on the compound's ability to reduce oxidative stress markers in vitro. Treatment with TAM16 resulted in significant reductions in reactive oxygen species (ROS) levels in human cell lines, further supporting its role as an antioxidant .
Comparative Analysis with Similar Compounds
To better understand the unique properties of TAM16, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Lacks benzofuran ring | Moderate antioxidant activity |
| 1-(2-Hydroxyphenyl)ethanone | Fewer methoxy groups | Limited anti-inflammatory properties |
| 1-(4-Hydroxyphenyl)ethanone | Lacks benzofuran ring and additional methoxy groups | Minimal biological activity |
TAM16 stands out due to its unique substitution pattern and the presence of the benzofuran ring, which are critical for its enhanced biological activities.
Q & A
Q. What experimental methods are recommended to confirm the structural integrity of this compound?
To verify the molecular structure, use single-crystal X-ray diffraction to resolve atomic positions and compare bond lengths/angles with computational models. Refinement via SHELXL ensures accuracy, leveraging its robust algorithms for small-molecule crystallography . Complement this with spectroscopic techniques :
- NMR : Assign peaks using DEPT-135 and HSQC for carbon-hydrogen correlations.
- FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to validate the molecular formula.
Cross-reference data with databases like NIST Chemistry WebBook for spectral comparisons .
Q. How can researchers optimize purification protocols for this compound?
Employ preparative HPLC with a C18 column and gradient elution (e.g., 40–80% acetonitrile in 0.1% formic acid). Use mobile phase conditions adapted from pharmacopeial standards:
- Buffer: Sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .
- Monitor purity via analytical HPLC (λ = 255 nm) and confirm with ≤5% impurity thresholds. Recrystallization in ethanol/water (7:3 v/v) improves crystalline yield .
Q. What safety precautions are critical during handling?
- Acute toxicity : Classify as Category 4 (oral, dermal, inhalation) per EU-GHS/CLP. Use fume hoods, nitrile gloves, and eye protection .
- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Maintain emergency contacts (e.g., Infotrac: 1-800-535-5053) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Molecular docking : Use crystallographic data (from SHELXL-refined structures) to model interactions with target proteins (e.g., enzymes or receptors). Software like AutoDock Vina or Schrödinger Suite can simulate binding affinities .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., ketone or hydroxyl groups) for derivatization .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Purity validation : Re-analyze batches via LC-MS/MS to rule out impurities (e.g., brominated analogs like 2-bromo-4-hydroxyacetophenone) that may skew results .
- Assay standardization : Use buffer systems (e.g., pH 4.6 sodium acetate) to control ionization states during in vitro testing .
- Dose-response curves : Repeat assays with ≥3 biological replicates and apply ANOVA (p < 0.05) to confirm reproducibility .
Q. What strategies are effective for designing derivatives with enhanced properties?
- Structure-activity relationship (SAR) : Modify substituents on the benzofuran core (e.g., replace methoxy with ethoxy or halogen groups) and assess changes via:
- LogP measurements (shake-flask method) to evaluate lipophilicity.
- In vitro CYP450 inhibition assays to predict metabolic stability.
- Synthetic routes : Use piperidine-catalyzed condensation under reflux (80°C, 12h) for introducing arylhydrazine derivatives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
